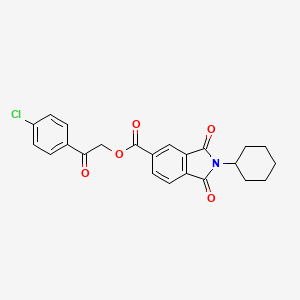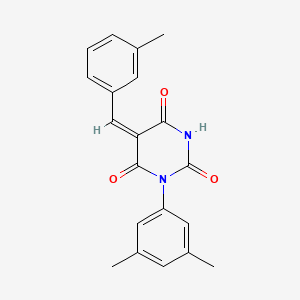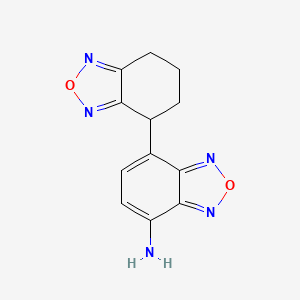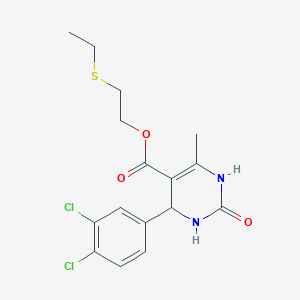
2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide, also known as DAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of amides and is synthesized through a specific method that involves the reaction of 4-aminobenzonitrile with 1-methyl-2-phenylethylamine followed by acetylation.
Mecanismo De Acción
The mechanism of action of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide reduces the production of these mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide is its potent anti-inflammatory and analgesic effects, which make it a promising drug candidate for the treatment of various diseases. However, 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has some limitations in lab experiments, such as its poor solubility in water and its relatively low stability under certain conditions.
Direcciones Futuras
There are several future directions for research on 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide. One potential area of research is the development of more stable and soluble formulations of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide for use in drug development. Another potential area of research is the investigation of the potential use of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide and to investigate its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide involves the reaction of 4-aminobenzonitrile with 1-methyl-2-phenylethylamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The resulting intermediate is then acetylated using acetic anhydride to yield 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide.
Aplicaciones Científicas De Investigación
2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,2-bis(4-aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2,2-bis(4-aminophenyl)-N-(1-phenylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-16(15-17-5-3-2-4-6-17)26-23(27)22(18-7-11-20(24)12-8-18)19-9-13-21(25)14-10-19/h2-14,16,22H,15,24-25H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDDMJHTPLRWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5101103.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5101112.png)


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(methylthio)benzyl]-3-piperidinol](/img/structure/B5101123.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-diphenylacetamide)](/img/structure/B5101134.png)

![1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5101145.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5101168.png)
![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5101184.png)
